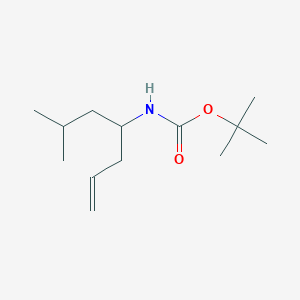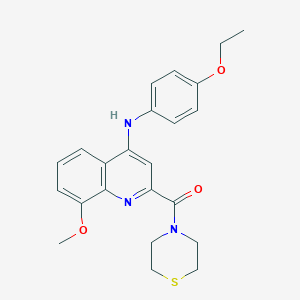
(4-((4-Ethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the quinoline ring might be formed through a Skraup or Doebner-Miller synthesis, while the ethoxyphenyl group could be introduced through a Friedel-Crafts alkylation. The thiomorpholino group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The presence of these groups would likely result in a highly conjugated system, leading to interesting electronic and optical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the quinoline ring might undergo electrophilic substitution reactions, while the ethoxy group could be cleaved by strong acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a quinoline ring might make it aromatic and planar, while the ethoxy and methoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives are a significant class of compounds with a wide range of medicinal properties. For instance, 8-aminoquinoline (WR6026) has been studied for its efficacy in treating visceral leishmaniasis, highlighting the potential of quinoline derivatives in anti-parasitic therapies (Sherwood et al., 1994). Similarly, the compound , with its quinoline backbone, may hold promise in similar therapeutic areas or in the study of biochemical pathways related to these diseases.
Drug Metabolism and Pharmacokinetics
Studies on compounds like SB-649868, an orexin receptor antagonist, provide insights into drug metabolism and pharmacokinetics, critical areas in drug development. For instance, the metabolism and excretion patterns of SB-649868 in humans were detailed, indicating the importance of understanding the metabolic pathways and disposition of chemical compounds in the body (Renzulli et al., 2011). Similar studies on (4-((4-Ethoxyphenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone could uncover its metabolic fate and potential therapeutic implications.
Environmental and Bioaccumulation Studies
Compounds like alkylphenols, including nonylphenol and octylphenol, have been studied for their presence in human tissues, such as adipose tissue, highlighting concerns about environmental contamination and bioaccumulation (Lopez-Espinosa et al., 2009). Understanding the environmental impact and bioaccumulation potential of various chemical compounds, including this compound, is crucial for assessing their safety and ecological footprint.
Toxicological Analysis
The analysis of xenobiotics in biological fluids, as studied in cases of acute poisoning, demonstrates the importance of toxicological analysis in understanding the effects of chemical exposure on human health (Imbenotte et al., 2003). Toxicological studies involving this compound could provide valuable information regarding its safety profile and potential risks.
Propiedades
IUPAC Name |
[4-(4-ethoxyanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-3-29-17-9-7-16(8-10-17)24-19-15-20(23(27)26-11-13-30-14-12-26)25-22-18(19)5-4-6-21(22)28-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPRFCGGUMSKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2644823.png)

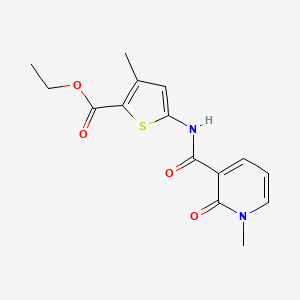

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)
![1-Oxaspiro[4.4]nonan-3-one](/img/structure/B2644831.png)
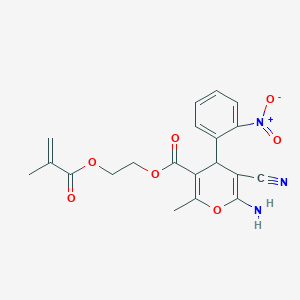

![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)
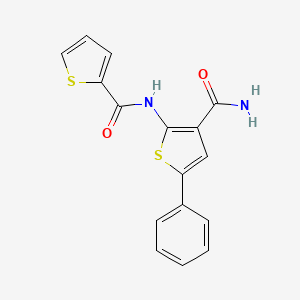
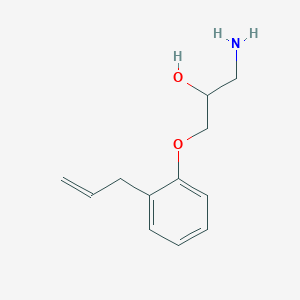
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)

